2-(2H-benzotriazol-2-yl)-4-methylphenyl 4-methyl-3-(piperidin-1-ylsulfonyl)benzoate
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Overview
Description
2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL 4-METHYL-3-(PIPERIDINE-1-SULFONYL)BENZOATE is a complex organic compound that features a benzotriazole moiety, a methylphenyl group, and a piperidine sulfonyl benzoate structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL 4-METHYL-3-(PIPERIDINE-1-SULFONYL)BENZOATE typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzotriazole Moiety: This can be achieved through the cyclization of o-phenylenediamine with nitrous acid.
Attachment of the Methylphenyl Group: This step might involve Friedel-Crafts alkylation or acylation reactions.
Formation of the Piperidine Sulfonyl Benzoate: This could involve sulfonylation reactions followed by esterification.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups or the piperidine ring.
Reduction: Reduction reactions could target the benzotriazole moiety or the sulfonyl group.
Substitution: Electrophilic or nucleophilic substitution reactions might occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it could be studied for its potential as a pharmaceutical agent, particularly if it exhibits bioactive properties.
Medicine
If the compound shows pharmacological activity, it might be investigated for use in drug development, particularly for targeting specific enzymes or receptors.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action for this compound would depend on its specific applications. For example, if it is used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENOL: Similar structure but lacks the piperidine sulfonyl benzoate moiety.
4-METHYL-3-(PIPERIDINE-1-SULFONYL)BENZOIC ACID: Similar structure but lacks the benzotriazole moiety.
Uniqueness
The uniqueness of 2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL 4-METHYL-3-(PIPERIDINE-1-SULFONYL)BENZOATE lies in its combination of functional groups, which may confer unique chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C26H26N4O4S |
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Molecular Weight |
490.6 g/mol |
IUPAC Name |
[2-(benzotriazol-2-yl)-4-methylphenyl] 4-methyl-3-piperidin-1-ylsulfonylbenzoate |
InChI |
InChI=1S/C26H26N4O4S/c1-18-10-13-24(23(16-18)30-27-21-8-4-5-9-22(21)28-30)34-26(31)20-12-11-19(2)25(17-20)35(32,33)29-14-6-3-7-15-29/h4-5,8-13,16-17H,3,6-7,14-15H2,1-2H3 |
InChI Key |
XVOMPDWUQYEAPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(=O)C2=CC(=C(C=C2)C)S(=O)(=O)N3CCCCC3)N4N=C5C=CC=CC5=N4 |
Origin of Product |
United States |
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